molecular formula C14H19N3O B4602853 2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE

2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE

Cat. No.: B4602853
M. Wt: 245.32 g/mol
InChI Key: JYCQRLLHMRITDH-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide is a chemical compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide typically involves the reaction of 2-ethyl-1H-1,3-benzodiazole with propylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-9-15-14(18)10-17-12-8-6-5-7-11(12)16-13(17)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQRLLHMRITDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE
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2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE
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2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE
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2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE
Reactant of Route 5
2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE
Reactant of Route 6
2-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PROPYLACETAMIDE

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